molecular formula C7H3FINO4 B1438705 4-Fluoro-2-iodo-5-nitrobenzoic acid CAS No. 1153279-68-5

4-Fluoro-2-iodo-5-nitrobenzoic acid

Cat. No. B1438705
M. Wt: 311.01 g/mol
InChI Key: UXSGDXKNZKMKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-iodo-5-nitrobenzoic acid (FIBA) is a synthetic, organic compound which has a variety of applications in scientific research and laboratory experiments. FIBA is a versatile compound, with a wide range of applications in biochemistry, physiology, and pharmacology. It is a highly reactive compound and has been used in a variety of experiments to study the effects of various compounds on biological systems. FIBA has also been used to study the mechanism of action of drugs and to understand the biochemical and physiological effects of drugs.

Scientific Research Applications

  • Co-crystals of caffeine with substituted nitroanilines and nitrobenzoic acids
    • Scientific Field : Crystal Engineering and Crystallography in the Pharmaceutical Industry .
    • Application Summary : 4-Fluoro-2-iodo-5-nitrobenzoic acid has been used in the synthesis of new caffeine co-crystals . These co-crystals have been synthesized with some halogenated nitroanilines and two nitrobenzoic acids .
    • Methods of Application : The co-crystals were characterized by single crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy .
    • Results or Outcomes : The co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer, and 3D interlocked structures . The series of crystals allowed researchers to establish a structure–mechanical property relationship by using a simple mechanical deformation (qualitative) method .
  • Synthesis of 2-Arylquinazolines and Tetracyclic Isoindoloquinazoline

    • Scientific Field : Organic Chemistry .
    • Application Summary : 2-iodo-5-nitrobenzoic acid, a compound similar to 4-Fluoro-2-iodo-5-nitrobenzoic acid, is used in the synthesis of 2-Arylquinazolines and Tetracyclic Isoindoloquinazoline .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of this application are not provided in the source .
  • Reactions of Substituted Pyridines with the Salicyl Phosphate Dianion

    • Scientific Field : Organic Chemistry .
    • Application Summary : 4-Fluoro-2-nitrobenzoic acid, a compound similar to 4-Fluoro-2-iodo-5-nitrobenzoic acid, has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of this application are not provided in the source .
  • Synthesis of 2-Arylquinazolines and Tetracyclic Isoindoloquinazoline

    • Scientific Field : Organic Chemistry .
    • Application Summary : 2-iodo-5-nitrobenzoic acid, a compound similar to 4-Fluoro-2-iodo-5-nitrobenzoic acid, is used in the synthesis of 2-Arylquinazolines and Tetracyclic Isoindoloquinazoline .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of this application are not provided in the source .
  • Reactions of Substituted Pyridines with the Salicyl Phosphate Dianion

    • Scientific Field : Organic Chemistry .
    • Application Summary : 4-Fluoro-2-nitrobenzoic acid, a compound similar to 4-Fluoro-2-iodo-5-nitrobenzoic acid, has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of this application are not provided in the source .

properties

IUPAC Name

4-fluoro-2-iodo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FINO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGDXKNZKMKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodo-5-nitrobenzoic acid

CAS RN

1153279-68-5
Record name 4-fluoro-2-iodo-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-iodo-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-iodo-5-nitrobenzoic acid
Reactant of Route 3
4-Fluoro-2-iodo-5-nitrobenzoic acid
Reactant of Route 4
4-Fluoro-2-iodo-5-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-iodo-5-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-iodo-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.